molecular formula C17H16ClNO4 B3032911 dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 62522-95-6

dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No. B3032911
CAS RN: 62522-95-6
M. Wt: 333.8 g/mol
InChI Key: UWCZIEWTHJFUKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves the treatment of N-acylproline derivatives with acetic anhydride and dimethyl acetylenedicarboxylate (DMAD). This process yields 5-substituted derivatives through a 1,3-dipolar addition with a mesoionic oxazalone intermediate, with the elimination of carbon dioxide. The resulting compounds can be further reduced to diols and acylated to produce various diesters with potential antileukemic activity, as demonstrated in the L1210 and P-388 in vivo assays .

Molecular Structure Analysis

While the specific molecular structure of dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray single-crystal diffraction, NMR, FT-IR, MS, and HRMS. These methods allow for the determination of crystal structures, molecular geometries, and vibrational frequencies, which are essential for understanding the physical and chemical properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For instance, density functional theory (DFT) and Hartree-Fock calculations have been used to predict NMR chemical shifts and to understand the molecular structure and reactivity of the compounds. Acid dissociation constants have been determined using potentiometric titration, which is crucial for understanding the behavior of these compounds in different pH environments. Additionally, some of these compounds have shown antimicrobial activity, which suggests potential applications in medical treatments .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using quantum chemical methods. The HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties have been calculated to predict the stability and reactivity of the compounds. Furthermore, the vibrational analysis has indicated the formation of dimers in the solid state through intermolecular hydrogen bonding, which can significantly affect the compound's properties and potential applications .

Scientific Research Applications

Developments in Synthetic Methods

Research focuses on the synthesis of compounds like (S)-clopidogrel, a potent antithrombotic and antiplatelet drug. Such studies highlight efforts to devise facile synthetic approaches due to increased demand, underscoring the importance of chemical synthesis in drug development and the pharmaceutical industry (A. Saeed et al., 2017).

Enhancement of Protoporphyrin IX Accumulation

Research on enhancing protoporphyrin IX (PpIX) accumulation for improved photodynamic therapy outcomes. This involves the use of various pretreatments to optimize intralesional PpIX content, demonstrating the interdisciplinary nature of chemical compounds in enhancing medical treatments (M. Gerritsen et al., 2008).

Applications in Biopolymer Modification

Studies on the chemical modification of xylan, a biopolymer, into ethers and esters for potential drug delivery applications. This research illustrates the role of chemical compounds in developing new materials with specific properties for medical and technological applications (K. Petzold-Welcke et al., 2014).

Plant Defense Mechanisms

Investigations into the metabolism of proline and pyrroline-5-carboxylate in plant defense against pathogens. Such studies show how chemical compounds play a role in understanding and enhancing the resistance of plants to environmental stresses (A. Qamar et al., 2015).

Psychotropic Drug Development

Research on the development of new drugs with psychotropic activity among phosphorylacetohydrazides. This highlights the exploration of novel chemical compounds for potential therapeutic use in treating psychological disorders (I. I. Semina et al., 2016).

Innovative Synthesis Processes

The novel synthesis of omeprazole and analysis of pharmaceutical impurities in proton pump inhibitors. Such research is crucial for ensuring the quality and efficacy of pharmaceuticals through the development of new synthetic methods and the identification of impurities (S. Saini et al., 2019).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). The SDS includes information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency procedures .

properties

IUPAC Name

dimethyl 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCZIEWTHJFUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320203
Record name 9J-557S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

CAS RN

62522-95-6
Record name NSC356242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9J-557S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Reactant of Route 3
dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Reactant of Route 4
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dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Reactant of Route 5
dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

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